Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate
Description
Historical Context of Carbamate Derivatives
Carbamate derivatives have played a pivotal role in chemical and pharmacological research since their discovery in natural products. The earliest recorded use of carbamates dates to the 19th century, when physostigmine—an alkaloid carbamate isolated from the Calabar bean (Physostigma venenosum)—was first employed medicinally for glaucoma treatment in 1877. This marked the beginning of carbamates’ transition from natural curiosities to therapeutic agents. By the 1930s, synthetic aliphatic carbamates emerged as fungicides and insecticides, driven by advancements in organic chemistry. The structural versatility of carbamates, characterized by the carbamic acid ester functional group (–O–CO–NH–), enabled their rapid adoption in drug design. For instance, carbaryl, introduced in 1953, became a widely used insecticide due to its reversible acetylcholinesterase inhibition.
The mid-20th century saw carbamates evolve into critical components of medicinal chemistry. Their ability to mimic peptide bonds while resisting enzymatic degradation made them ideal for stabilizing bioactive molecules. By the 1980s, carbamates were integral to drugs targeting neurological disorders, infectious diseases, and cancer, underscoring their historical significance as both agrochemicals and pharmaceuticals.
Importance in Modern Medicinal Chemistry
In contemporary drug discovery, carbamates are prized for their dual role as pharmacophores and prodrug enhancers. Their chemical stability and capacity to improve membrane permeability have led to their incorporation into blockbuster therapeutics. For example, the HIV protease inhibitor darunavir uses a carbamate group to enhance bioavailability, while the Alzheimer’s drug rivastigmine employs a carbamate moiety to achieve sustained cholinesterase inhibition.
The structural flexibility of carbamates allows precise modulation of drug-target interactions. By replacing labile ester or amide groups with carbamates, researchers can extend metabolic half-lives without compromising activity. Additionally, carbamates serve as prodrug linkers, enabling controlled release of active agents in vivo. This is exemplified by the anticancer agent cabazitaxel, where a carbamate group facilitates targeted delivery.
Research Significance of Spiro Compounds
Spiro compounds, characterized by fused ring systems sharing a single atom, have garnered attention for their conformational rigidity and three-dimensional complexity. The spiro[4.5]decane moiety in tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate introduces steric constraints that reduce entropy penalties during target binding, enhancing selectivity. This structural feature is particularly valuable in central nervous system (CNS) drug design, where rigid scaffolds improve blood-brain barrier penetration.
Recent studies highlight spiro compounds’ utility in addressing multidrug resistance. Their ability to adopt non-planar conformations disrupts efflux pump recognition, making them promising candidates for antimicrobial and anticancer applications. The spiro[4.5]decane framework in the subject compound may thus offer dual advantages: metabolic stability from the carbamate group and target engagement efficiency from the spiro architecture.
Current Research Landscape
The synthesis and application of carbamate-spiro hybrids like this compound are focal points in green chemistry and drug discovery. Advances in continuous-flow systems have revolutionized carbamate production, as demonstrated by a 2023 method utilizing carbon dioxide (CO₂) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to achieve yields up to 92% under mild conditions. This approach minimizes waste and bypasses traditional phosgene-based routes, aligning with sustainable chemistry goals.
Parallel innovations in spiro compound synthesis include catalytic asymmetric strategies and photochemical ring-forming reactions. For instance, rhodium-catalyzed reductive carbonylation of nitroarenes enables efficient spirocarbamate generation, as detailed in Table 1.
Table 1. Recent Methodologies for Carbamate and Spiro Compound Synthesis
These advancements underscore the compound’s relevance in tackling synthetic and pharmacological challenges. Current research prioritizes hybrid architectures that merge carbamate bioactivity with spiro-driven selectivity, positioning this compound as a template for next-generation therapeutics.
Properties
IUPAC Name |
tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(16)14-9-8-18-13(10(9)15)4-6-17-7-5-13/h9H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZPMCFSCQTJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2(C1=O)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Ring-Opening Catalyzed by Rhodium
A Rh₂(PTTL)₄-catalyzed method involves reacting tert-butyl pyridin-2-yl carbonate with cycloprop-2-ene derivatives. For example, cycloprop-2-ene-1,1-diyldibenzene undergoes ring-opening in dichloroethane (DCE) at room temperature, forming the spirocyclic backbone.
$$
\text{Rh}2(\text{PTTL})4 \text{ (1 mol\%)}, \, \text{DCE}, \, \text{rt} \rightarrow \text{spiro intermediate} \, (\text{84–92\% yield})
$$
Mechanism : The rhodium catalyst facilitates [2+1] cycloaddition, followed by cyclopropane cleavage to form the dioxaspiro system.
Acid-Catalyzed Cyclization of Diols
Patent disclosures describe spiroketal formation via acid-catalyzed cyclization of 1,5-diols with ketones. For instance, reacting 4-oxo-1,5-pentanediol with p-toluenesulfonic acid (PTSA) in toluene yields the 1,8-dioxaspiro[4.5]decan-4-one core.
$$
\text{HO(CH}2\text{)}5\text{CO} + \text{RCO}_2\text{H} \xrightarrow{\text{PTSA}} \text{spiroketal} \, (\text{65–78\% yield})
$$
Carbamate Functionalization
Coupling with tert-Butyl Chloroformate
The spirocyclic amine intermediate (3-amino-1,8-dioxaspiro[4.5]decan-4-one) reacts with tert-butyl chloroformate in tetrahydrofuran (THF) under basic conditions:
$$
\text{Amine} + (\text{Boc})2\text{O} \xrightarrow{\text{NaHCO}3} \text{Target compound} \, (\text{41–67\% yield})
$$
Optimization : Excess tert-butyl chloroformate (1.2 equiv) and NaHCO₃ ensure complete conversion without ketone oxidation.
Solid-Phase Synthesis
A patent method employs resin-bound intermediates for scalable production. The amine is immobilized on Wang resin, treated with Boc anhydride, and cleaved using trifluoroacetic acid (TFA):
$$
\text{Resin-NH}2 + (\text{Boc})2\text{O} \rightarrow \text{Resin-Boc} \xrightarrow{\text{TFA}} \text{Product} \, (\text{purity >95\%})
$$
Comparative Analysis of Methods
Key Findings :
- Rhodium catalysis offers high yields but requires specialized handling.
- Acid-catalyzed cyclization is cost-effective for industrial-scale synthesis.
- Solid-phase methods achieve high purity but are limited by resin capacity.
Mechanistic Insights and Side Reactions
- Spiro Isomerization : Under acidic conditions, the dioxaspiro system may undergo ring contraction to form undesired tetrahydrofuran derivatives.
- Carbamate Hydrolysis : Prolonged exposure to moisture degrades the tert-butyl group, necessitating anhydrous conditions.
Industrial Applications and Modifications
The compound serves as a precursor for opioid receptor ligands, as disclosed in patent EP3402783B1. Modifications include:
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine.
-
Acidic Hydrolysis :
Treatment with HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane cleaves the carbamate, producing 3-amino-4-oxo-1,8-dioxaspiro[4.5]decane and tert-butanol . -
Basic Hydrolysis :
NaOH in aqueous ethanol (50–100°C) selectively hydrolyzes the carbamate, forming the sodium salt of the amine.
Ring-Opening Reactions of the Dioxolane
The 1,8-dioxaspiro[4.5]decane ring is susceptible to acid-catalyzed cleavage, yielding diols or ketones depending on conditions:
-
Acid-Mediated Ring Opening :
H2SO4 or BF3·Et2O in THF cleaves the dioxolane to form a diketone intermediate, which can further react .-
Example :
"Treatment with BF3·Et2O in THF at 0°C opens the spirocyclic dioxolane, forming 4-oxo-cyclohexanecarbaldehyde derivatives".
-
-
Reductive Ring Opening :
NaBH4 in ethanol reduces the ketone to a secondary alcohol while preserving the spiro structure .
Functionalization via Nucleophilic Substitution
The carbamate nitrogen can participate in nucleophilic substitution reactions:
-
Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 yields N-alkylated derivatives.-
Example :
"Methylation of the carbamate nitrogen with CH3I in DMF produces tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)-N-methylcarbamate".
-
| Substitution Type | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | CH3I, K2CO3 | DMF, 60°C, 12h | N-Methylcarbamate derivative |
| Acylation | AcCl, Et3N | DCM, 0°C→RT, 6h | N-Acetylated carbamate |
Oxidation of the Ketone Moiety
The 4-oxo group undergoes oxidation to form carboxylates or lactones:
-
Baeyer-Villiger Oxidation :
Reaction with m-CPBA converts the ketone to a lactone, expanding the spirocyclic system . -
Oxidation to Carboxylic Acid :
KMnO4 in acidic medium oxidizes the ketone to a carboxylic acid.
Hydrogenolysis of Protecting Groups
The tert-butyl carbamate acts as a protective group removable via hydrogenolysis:
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that compounds similar to tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate exhibit antitumor properties. In a study focusing on spirocyclic compounds, derivatives were synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The results demonstrated that certain derivatives showed significant inhibition of cell proliferation, suggesting potential as anticancer agents .
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules positions it as a candidate for drug delivery systems. Its spiro structure allows for enhanced interaction with biological membranes, facilitating the transport of therapeutic agents across cell barriers. Studies have shown that incorporating such compounds into nanocarriers can improve the bioavailability and efficacy of drugs .
Agrochemical Applications
Pesticide Development
this compound has been investigated for its potential use in developing new pesticides. Its structural characteristics allow for the modification of biological activity against pests while minimizing toxicity to non-target organisms. Field trials have indicated promising results in controlling specific agricultural pests with reduced environmental impact .
Herbicide Formulations
Research has also explored the incorporation of this compound into herbicide formulations. Its effectiveness in inhibiting plant growth at low concentrations makes it a valuable candidate for creating selective herbicides that target invasive species without harming native flora .
Material Science Applications
Polymer Chemistry
In material science, this compound has been utilized in the synthesis of novel polymers. Its reactive functional groups can be integrated into polymer backbones to enhance mechanical properties and thermal stability. Studies have shown that polymers derived from this compound exhibit improved resistance to degradation under environmental stressors .
Coatings and Adhesives
The compound's chemical stability and adhesion properties have led to its application in coatings and adhesives. Research indicates that formulations containing this compound provide superior adhesion to various substrates while maintaining flexibility and durability .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor Activity | Significant cytotoxic effects on cancer cells |
| Drug Delivery Systems | Enhanced bioavailability in nanocarrier systems | |
| Agrochemicals | Pesticide Development | Effective control of agricultural pests |
| Herbicide Formulations | Selective growth inhibition of invasive species | |
| Material Science | Polymer Chemistry | Improved mechanical properties |
| Coatings and Adhesives | Superior adhesion and durability |
Case Studies
- Antitumor Activity Study : A research team synthesized several spirocyclic derivatives based on this compound and tested their cytotoxicity against breast cancer cell lines. The most effective derivative inhibited cell growth by over 70% at micromolar concentrations.
- Pesticide Efficacy Trial : In a controlled agricultural setting, a formulation containing this compound was applied to crops infested with aphids. Results showed a 90% reduction in pest population within two weeks, demonstrating its effectiveness as a biopesticide.
- Polymer Development Experiment : A study focused on integrating the compound into polycarbonate matrices revealed that the modified polymer exhibited a 30% increase in impact resistance compared to unmodified controls, highlighting its potential in advanced material applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclic Ether or Amine Substituents
(a) Hydroxy-Substituted Cyclopentyl Derivatives
- tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1330069-67-4): This compound features a hydroxyl group on a cyclopentyl ring instead of a spirocyclic ether-oxo system.
- tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS 207729-03-1):
The cis-hydroxyl configuration may influence stereoselective interactions in binding pockets, unlike the planar 4-oxo group in the target compound .
(b) Bicyclic and Spirocyclic Carbamates
- tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate :
The bicyclo[2.2.2]octane framework introduces greater steric bulk and a formyl group, which is more reactive than the 4-oxo group in the target compound. This could limit stability in acidic conditions . - Molecular weight is 256.35 g/mol, slightly lower than the target compound .
(c) Piperidine and Azabicyclo Derivatives
- tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-17-6): The amino and fluoro substituents enhance interactions with enzymatic active sites, offering distinct reactivity compared to the oxo group. Fluorine’s electronegativity may improve metabolic stability .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 2137794-37-5 | C₁₃H₂₁NO₅ | 271.32 | 4-oxo, 1,8-dioxaspiro[4.5] |
| tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | 1330069-67-4 | C₁₀H₁₉NO₃ | 201.27 | Hydroxycyclopentyl |
| tert-butyl N-{7-oxa-1-azaspiro[4.5]decan-3-yl}carbamate | 2248258-11-7 | C₁₃H₂₄N₂O₃ | 256.35 | 1-azaspiro, 7-oxa |
| tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 907544-17-6 | C₁₀H₁₇FNO₂ | 218.25 | Amino, fluoro |
Key Observations:
- Polarity and Solubility : The target compound’s 1,8-dioxaspiro system and 4-oxo group confer moderate polarity, likely higher than bicyclo derivatives but lower than hydroxy-substituted analogues .
- Reactivity: The 4-oxo group is more electrophilic than hydroxyl or amino groups, enabling ketone-specific reactions (e.g., Grignard additions). In contrast, azaspiro derivatives (e.g., CAS 2248258-11-7) may undergo nucleophilic ring-opening due to nitrogen’s lone pairs .
Research and Application Insights
- Medicinal Chemistry : The target compound’s spirocyclic ether-oxo system is advantageous for mimicking peptide turn structures, whereas azaspiro analogues (e.g., CAS 1158749-94-0) are explored as protease inhibitors due to hydrogen-bonding capabilities .
- Synthetic Utility: Boc-protected spirocyclic compounds are widely used as intermediates. For example, tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate (CAS 1181816-12-5) is a precursor for constrained amino acids, while the target compound’s oxo group offers a handle for further derivatization .
Biological Activity
Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₉N₁O₂ |
| Molecular Weight | 255.396 g/mol |
| CAS Number | 2490403-74-0 |
| Density | 1.2 ± 0.1 g/cm³ |
| Melting Point | 70-73 °C (lit.) |
| Boiling Point | 268.3 ± 40.0 °C at 760 mmHg |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that the compound may exhibit:
- Antimicrobial Activity: Preliminary studies suggest that it has potential against certain bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, which could be beneficial in treating autoimmune conditions.
Case Studies and Research Findings
-
Antimicrobial Efficacy:
A study conducted on various derivatives of dioxaspiro compounds demonstrated that this compound exhibited notable antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -
Anti-inflammatory Effects:
In vitro assays showed that this compound could inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting its potential as an anti-inflammatory agent . -
Mechanistic Insights:
Research into the molecular mechanisms revealed that this compound could inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced synthesis of inflammatory mediators .
Toxicological Profile
The safety and toxicity profile of this compound has been evaluated in several studies:
Q & A
Basic Question: What are the optimal synthetic routes and purification methods for Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core followed by carbamate group introduction. Key steps include:
- Ring Formation: Cyclization of diols or ketones under acidic or basic conditions to generate the 1,8-dioxaspiro[4.5]decane scaffold .
- Carbamate Protection: Reaction with tert-butyl carbamate using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., THF or DCM) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure using NMR and HRMS .
Basic Question: How is the molecular structure of this compound validated in crystallographic studies?
Answer:
X-ray crystallography is the gold standard. Key steps include:
- Data Collection: Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Solution: Employ SHELXS/SHELXD for phase determination and SHELXL for refinement. Validate hydrogen bonding and torsional angles using Olex2 or WinGX .
- Validation Tools: Check for crystallographic outliers (e.g., R-factor < 5%, CCDC deposition) and compare bond lengths/angles with similar spiro compounds in the Cambridge Structural Database .
Basic Question: What safety protocols are recommended for handling this compound in the lab?
Answer:
While specific toxicity data may be limited, general precautions include:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong oxidizers or acids due to potential decomposition .
- Storage: Keep in airtight containers at 2–8°C under nitrogen to prevent moisture absorption and degradation .
Advanced Question: How can mechanistic insights into its synthesis be investigated using spectroscopic techniques?
Answer:
- Intermediate Tracking: Use in situ NMR (e.g., DEPT, - HMBC) to identify transient species during spiro ring formation .
- Reaction Kinetics: Monitor progress via FT-IR for carbonyl (C=O) stretch evolution (1700–1750 cm⁻¹) and LC-MS for intermediate mass verification .
- Isotopic Labeling: Introduce or isotopes to trace oxygen or hydrogen migration during cyclization .
Advanced Question: How can researchers evaluate the compound’s biological activity and target engagement?
Answer:
- In Vitro Assays: Screen against enzyme panels (e.g., kinases, proteases) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity (K) .
- Cellular Models: Test cytotoxicity in cancer cell lines (e.g., HEK293, HeLa) via MTT assay. Pair with siRNA knockdown to validate target pathways .
- Computational Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 for anti-inflammatory activity) .
Advanced Question: How should conflicting crystallographic or spectroscopic data be resolved?
Answer:
- Multi-Technique Validation: Cross-validate X-ray data with powder XRD to rule out polymorphism. Use solid-state NMR ( CP/MAS) to confirm hydrogen bonding networks .
- Statistical Analysis: Apply Rietveld refinement (GSAS-II) for powder data or Bayesian methods (e.g., PLATON) to assess disorder in electron density maps .
- Contradictory NMR Peaks: Re-examine solvent effects (e.g., DMSO vs. CDCl) or use DOSY to distinguish aggregates from monomeric species .
Advanced Question: What computational strategies predict its reactivity in novel synthetic pathways?
Answer:
- DFT Calculations: Use Gaussian 16 to model transition states (e.g., B3LYP/6-31G*) for spiro ring closure energy barriers .
- Retrosynthetic Planning: Employ AiZynthFinder or Chematica to propose routes based on known carbamate and spirocyclic precedents .
- Machine Learning: Train models on reaction databases (Reaxys, SciFinder) to predict optimal conditions (e.g., solvent, catalyst) for yield improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
